1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone
Overview
Description
1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone is an aromatic ketone with the molecular formula C14H11FO2. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which contribute to its unique chemical properties.
Scientific Research Applications
1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the production of beta-blockers and other therapeutic agents.
Industry: The compound is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Microtubules are dynamic polymers composed of tubulin dimers, and they play essential roles in maintaining cell structure, cell division, and cell movement. MTAs specifically target microtubules to disrupt their function. In the case of 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone, it interacts with microtubules, affecting their polymerization or depolymerization . The primary target is the tubulin protein within microtubules.
Mode of Action
This compound can act as either a stabilizer or a destabilizer of microtubules. Stabilizers, such as taxanes (e.g., paclitaxel), promote microtubule polymerization, while destabilizers, like vincas (e.g., vinblastine), induce microtubule depolymerization. In the case of this compound, it likely destabilizes microtubules, leading to spindle assembly poisoning, mitotic blockage, and ultimately cell death .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Additionally, drug resistance mechanisms (e.g., P-glycoprotein overexpression) may impact its effectiveness in individual patients .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of various β-adrenergic receptor blockers
Cellular Effects
A related compound, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been shown to have significant cytotoxic effects against HeLa cervical cancer cells
Molecular Mechanism
It is known to be an important intermediate in the synthesis of various β-adrenergic receptor blockers
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst, conducted without a solvent at temperatures between 115°C and 150°C . Another method includes the double esterification of amino groups and phenolic hydroxyl groups, followed by Fries rearrangement under aluminum chloride/sodium chloride conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as fluorine diazotization and hydrolysis to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Comparison with Similar Compounds
- 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone
- 2-Acetyl-4-fluorophenol
- 2-Hydroxy-5-fluoroacetophenone
Uniqueness: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which significantly influence its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability and specificity in various chemical and biological applications .
Properties
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPHDMQSTCOYTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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